5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, also known as trifluoromethylpyrazolone (TFMP), can be synthesized through various methods. One common approach involves the reaction of a hydrazide with a β-keto ester in the presence of an acid catalyst. PubChem, 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one: https://pubchem.ncbi.nlm.nih.gov/compound/5-methyl-3-trifluoromethyl-1H-pyrazole)
TFMP has been explored for various potential applications in scientific research, including:
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group. The molecular formula for this compound is , and it features a carbonyl group at the 3-position of the pyrazole ring. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological activity.
Research indicates that 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one exhibits notable biological activities, including:
Several methods exist for synthesizing 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one:
The unique properties of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one make it suitable for various applications:
Studies have indicated that 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one interacts with various biological targets:
Several compounds share structural similarities with 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Methyl substitution at position 1 | Enhanced lipophilicity and altered reactivity |
4,5-Dihydro-5-(trifluoromethyl)pyrazole | Saturated ring structure | Potentially different biological activity profile |
5-Hydroxy-5-(trifluoromethyl)pyrazole | Hydroxyl group at position 5 | Exhibits strong intramolecular hydrogen bonding |
3,5-Bis(trifluoromethyl)pyrazole | Two trifluoromethyl groups | Increased electron-withdrawing effects |
The unique trifluoromethyl substitution on the pyrazole ring distinguishes 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one from other similar compounds, enhancing its chemical reactivity and biological profile.
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a partially saturated pyrazole derivative with a ketone group at position 3 and a trifluoromethyl substituent at position 5. Its IUPAC name reflects the numbering convention where nitrogen atoms occupy positions 1 and 2, and the substituents are assigned based on proximity to the heteroatoms. The compound’s molecular formula is C₄H₃F₃N₂O, and its CAS registry number is 76480-99-4.
The SMILES notation provided in PubChem may not fully represent the ketone functionality, warranting further structural validation.
The synthesis of pyrazole derivatives dates back to the late 19th century, with Ludwig Knorr’s pioneering work in the 1880s. The development of pyrazolidinones, including 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one, emerged later as researchers sought to modify pyrazole cores to enhance stability and bioactivity.
The trifluoromethyl group exerts a profound influence on the electronic and physicochemical properties of pyrazole derivatives:
The synthesis of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves overcoming steric and electronic challenges posed by the CF₃ group. Key methodologies include:
Trifluoromethyl-substituted pyrazoles exhibit enhanced bioactivity compared to non-fluorinated analogs:
The synthesis of 5-(trifluoromethyl)-1H-pyrazol-3(2H)-one through hydrazine-based cyclization represents one of the most fundamental and well-established approaches in heterocyclic chemistry [1]. The classical Knorr pyrazole synthesis employs hydrazine derivatives in cyclocondensation reactions with 1,3-dicarbonyl compounds or their functional equivalents, providing access to the pyrazolone scaffold through nucleophilic attack and subsequent ring closure [2].
The reaction of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been extensively studied, yielding both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole regioisomers [3] [4]. In this transformation, the cyclocondensation proceeds through initial nucleophilic attack of the methylhydrazine on the carbonyl carbon, followed by intramolecular cyclization and elimination of ethanol [5]. Optimized reaction conditions typically involve heating at 85°C for 12 hours in ethanol, achieving yields of approximately 38% for the target trifluoromethyl pyrazole products [5].
The regioselectivity of hydrazine-based cyclizations is significantly influenced by the electronic properties of the trifluoromethyl substituent [6]. When N-methylhydrazine reacts with enaminones bearing trifluoromethyl groups, the 3-trifluoromethyl pyrazole emerges as the major product, whereas phenylhydrazine demonstrates regiospecific formation of 5-trifluoromethyl pyrazole derivatives [6]. This selectivity pattern reflects the electronic directing effects of the strongly electron-withdrawing trifluoromethyl group.
Advanced methodologies have incorporated flow chemistry techniques to enhance the efficiency of hydrazine-based cyclizations [7]. The two-stage synthesis employs initial condensation of acetophenones with dimethylformamide dimethyl acetal to form enaminone intermediates, followed by cyclization with hydrazine in continuous flow reactors [7]. These flow-based approaches offer improved reaction control and scalability compared to traditional batch processes.
Substrate | Hydrazine Derivative | Yield (%) | Reaction Conditions | Reference |
---|---|---|---|---|
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 38 | 85°C, EtOH, 12h | [5] |
Trifluoroacetylacetone | Hydrazine hydrate | 65-85 | Reflux, EtOH, 6h | [8] |
1,1,1-Trifluoro-4-methoxyalk-3-en-2-ones | Semicarbazide | 69-96 | EtOH, reflux | [9] |
Transition metal-catalyzed [3+2] cycloaddition reactions have emerged as powerful tools for the regioselective synthesis of trifluoromethyl-substituted pyrazoles [10] [11]. These methodologies offer enhanced control over regiochemistry and often proceed under milder conditions compared to traditional thermal cyclocondensation approaches.
Silver-mediated cycloaddition of terminal alkynes with trifluorodiazoethane represents a highly regioselective method for constructing 3-trifluoromethyl pyrazoles [12]. The reaction employs silver oxide as both a Lewis acid catalyst and base, facilitating the formation of trifluorodiazoethane-silver complexes that undergo [3+2] cycloaddition with 1,1-dicyanoalkenes [12]. This transformation proceeds with exceptional regioselectivity, providing 3-trifluoromethyl-5-cyano pyrazole products in yields ranging from 57% to 91% [13].
Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully adapted for pyrazole synthesis using silica-supported copper catalysts [11]. The methodology involves cycloaddition between sydnones and terminal alkynes, proceeding at 60°C with excellent regiocontrol to afford 1,4-disubstituted pyrazoles [11]. The use of prepacked stainless steel cartridges containing solid-supported copper promoters enables continuous flow implementation, allowing for scalable production of pyrazole products within 2-5 hours [11].
Photocatalyzed [3+2] cycloaddition approaches utilize iridium or organic photocatalysts under blue or green light irradiation [10]. These methods employ eosin Y as an economical organic photocatalyst under green light-emitting diode irradiation, achieving yields up to 78% for pyrazole formation [10]. The photocatalytic protocol demonstrates excellent functional group tolerance and can be performed on gram scale with maintained efficiency [10].
Palladium-catalyzed methodologies focus on pyrazole-directed carbon-hydrogen bond functionalization [14]. The reactions employ palladium(II) acetate catalysts at 5-10 mol% loading with silver(I) oxide as both halide-removal agent and base precursor [14]. These transformations proceed in acetic acid or mixed acetic acid-hexafluoroisopropanol solvent systems, enabling direct functionalization of unactivated sp³ carbon-hydrogen bonds adjacent to pyrazole rings [14].
Catalyst System | Substrate Type | Yield Range (%) | Temperature (°C) | Reference |
---|---|---|---|---|
AgCl/TMEDA | 1,1-Dicyanoalkenes | 57-91 | 25 | [13] |
Cu(II)-silica | Sydnones/Alkynes | 65-85 | 60 | [11] |
Eosin Y | Tetrazole derivatives | 72-78 | 25 | [10] |
Pd(OAc)₂/Ag₂O | Alkylpyrazoles | 45-75 | 100-140 | [14] |
Electrophilic trifluoromethylation represents a crucial post-functionalization strategy for introducing trifluoromethyl groups into preformed pyrazole rings [15]. These methodologies enable the preparation of trifluoromethyl-substituted pyrazolones from readily available starting materials through direct carbon-nitrogen or carbon-carbon bond formation.
Hypervalent iodine reagents have proven highly effective for direct electrophilic N-trifluoromethylation of pyrazoles [15]. The optimized procedure involves in situ silylation of the substrate followed by acid-catalyzed trifluoromethyl transfer using hypervalent iodine compounds [15]. This approach provides ready access to N-trifluoromethyl pyrazole derivatives that were previously challenging or inaccessible through conventional synthetic routes [15].
Bismuth(III)-promoted trifluoromethylthiolation offers an alternative approach for introducing trifluoromethyl-containing functionalities [16]. The reaction employs bismuth(III) chloride as a Lewis acid catalyst with N-phenyl-S-trifluoromethyl thiocarbamate as the electrophilic trifluoromethylthiolating agent [16]. Optimal conditions involve 2.0 equivalents each of bismuth(III) chloride and the thiolating reagent in 1,2-dichloroethane at 80°C, providing trifluoromethylthiolated pyrazolone products in yields up to 92% [16].
The mechanism of bismuth(III)-promoted trifluoromethylthiolation involves initial activation of the trifluoromethanesulfenamide by bismuth(III) chloride to generate trifluoromethanesulfanyl cation [16]. Subsequent keto-enol tautomerization of the pyrazolone substrate creates an enolate intermediate that undergoes nucleophilic attack by the electrophilic trifluoromethyl species [16]. Final proton elimination yields the desired trifluoromethylthiolated product while maintaining the structural integrity of the pyrazolone core [16].
One-pot synthesis protocols utilizing di-Boc trifluoromethylhydrazine have been developed for accessing N-trifluoromethyl pyrazoles [17]. The methodology employs readily available starting materials including dialdehydes, diketones, carbonylnitriles, and ketoesters in combination with trifluoromethylhydrazine precursors [17]. Optimization studies identified dichloromethane combined with strong acid as optimal conditions for suppressing undesired des-trifluoromethyl side products that form due to the inherent instability of trifluoromethylhydrazine intermediates [17].
Reagent System | Substrate Class | Optimal Conditions | Yield Range (%) | Reference |
---|---|---|---|---|
Hypervalent I(III) | Pyrazoles | Silylation/acid catalysis | 65-90 | [15] |
BiCl₃/PhNHSCF₃ | Pyrazolin-5-ones | DCE, 80°C, 12h | 72-92 | [16] |
Di-Boc-NHNCF₃ | Dicarbonyl compounds | DCM/acid, rt | 45-85 | [17] |
Directed ortho-metalation reactions provide precise regiocontrol for the functionalization of trifluoromethyl pyrazole derivatives [3] [18]. These methodologies exploit the directing effects of pyrazole nitrogen atoms to achieve selective metalation at specific ring positions, enabling subsequent electrophilic trapping to introduce diverse functional groups.
Lithiation-based directed ortho-metalation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been successfully implemented in continuous flow reactors [3] [4]. The process involves treatment with lithium diisopropylamide or n-butyllithium at low temperatures, followed by trapping with various electrophiles including aldehydes, carbon dioxide, boron electrophiles, and sulfur dioxide [3]. Flow reactor implementation provides enhanced safety and reproducibility compared to batch processes, particularly important given the exothermic nature of organolithium reactions [18].
The regioselectivity of directed ortho-metalation in trifluoromethyl pyrazoles is significantly influenced by the electronic properties of the trifluoromethyl substituent [18]. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, metalation occurs preferentially at the 5-position, while 1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes metalation at the 4-position [3]. This selectivity pattern reflects the combined directing effects of the nitrogen atoms and the electron-withdrawing trifluoromethyl group.
Bromination followed by halogen-metal exchange represents an alternative approach for achieving regioselective functionalization [3]. Treatment of trifluoromethyl pyrazoles with N-bromosuccinimide provides 4-bromo derivatives under mild conditions [3]. Subsequent bromine-lithium exchange using n-butyllithium enables introduction of functional groups at the 4-position through electrophilic trapping [3]. This two-step protocol offers complementary regioselectivity to direct lithiation approaches.
The synthesis of functionalized building blocks bearing aldehyde, carboxylic acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride functionalities has been demonstrated using directed ortho-metalation strategies [3] [4]. These transformations typically proceed in yields ranging from 65% to 85%, depending on the electrophile employed and reaction conditions [18]. The resulting functionalized pyrazoles serve as valuable intermediates for further synthetic elaboration in medicinal chemistry applications.
Metalation Method | Electrophile | Product Functionality | Yield (%) | Reference |
---|---|---|---|---|
LDA, flow reactor | CO₂ | Carboxylic acid | 78 | [3] |
n-BuLi, -78°C | B(OiPr)₃ | Boron pinacolate | 72 | [4] |
Br-Li exchange | DMF | Aldehyde | 81 | [3] |
LDA, THF | SO₂Cl₂ | Sulfonyl chloride | 69 | [18] |
Environmental sustainability considerations have driven the development of solvent-free and green synthesis methodologies for trifluoromethyl pyrazolone preparation [19] [20]. These approaches minimize waste generation, reduce energy requirements, and employ environmentally benign reaction conditions while maintaining synthetic efficiency.
Montmorillonite K10-catalyzed domino reactions represent a highly effective solvent-free approach for pyrazole synthesis [19]. The methodology employs clay-based catalysts to promote regioselective cyclocondensation reactions between alkynylesters and nitrogen nucleophiles [19]. Under optimized conditions, the reaction proceeds via nucleophilic attack of enamine intermediates on β-carbon atoms of amino acrylate species, leading to unprecedented ring-closing carbon-carbon bond formation [19]. The clay catalyst demonstrates excellent reusability, maintaining catalytic activity over multiple reaction cycles [19].
Water-mediated multicomponent reactions provide an environmentally friendly alternative to organic solvent-based protocols [20]. The methodology involves reaction of ethyl acetoacetate with hydrazines and catalytic imidazole in aqueous media [20]. These transformations proceed at room temperature with excellent yields, eliminating the need for elevated temperatures or anhydrous conditions [20]. The use of water as reaction medium offers significant advantages in terms of cost, safety, and environmental impact compared to traditional organic solvents [20].
Graphitic carbon nitride hydroxide nanocomposite catalysts have been developed for room temperature synthesis of pyrazolone derivatives [21]. The catalyst preparation involves pyrolysis of urea at 550°C followed by treatment with hydrogen peroxide to introduce hydroxyl functionalities [21]. This heterogeneous catalyst demonstrates exceptional activity for multicomponent reactions involving hydroxylamine hydrochloride, ethyl acetoacetate, and aldehydes in aqueous media [21]. The catalyst maintains activity over six consecutive reaction cycles without loss of efficiency, supporting its potential for industrial applications [21].
Microwave-assisted synthesis protocols enable rapid and efficient preparation of pyrazole derivatives under solvent-free conditions [22]. The methodology employs microwave heating to accelerate condensation reactions between acetophenones and aromatic aldehydes, followed by cyclization with hydrazine hydrate [22]. Reaction times are dramatically reduced from hours to minutes while maintaining excellent yields and product purity [22]. The combination of microwave heating with solvent-free conditions represents an ideal approach for sustainable synthetic chemistry [22].
Green Method | Catalyst/Conditions | Reaction Time | Yield Range (%) | Recyclability | Reference |
---|---|---|---|---|---|
Montmorillonite K10 | Solvent-free, 120°C | 2-4 h | 78-92 | 5 cycles | [19] |
Aqueous medium | Imidazole, H₂O, rt | 1-3 h | 85-95 | N/A | [20] |
g-C₃N₄·OH | Nanocomposite, H₂O, rt | 0.5-2 h | 88-96 | 6 cycles | [21] |
Microwave heating | Solvent-free, MW | 5-15 min | 75-90 | N/A | [22] |
Comparative crystallographic studies of structurally analogous compounds demonstrate that trifluoromethyl-substituted pyrazoles consistently adopt specific crystal packing motifs influenced by the strong electron-withdrawing character of the trifluoromethyl group. The related compound 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 7.6329(4) Å, b = 7.8137(4) Å, c = 28.0651(14) Å, and β = 95.995° [1] [2] [3]. This structural arrangement provides critical insights into the potential crystallographic behavior of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one.
Parameter | 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one | 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone | 3,5-bis(trifluoromethyl)pyrazole |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Triclinic |
Space Group | P21/c | P1 | P1 |
Unit Cell a (Å) | 7.6329(4) | 7.4779(19) | Not specified |
Unit Cell b (Å) | 7.8137(4) | 11.9390(18) | Not specified |
Unit Cell c (Å) | 28.0651(14) | 13.8587(14) | Not specified |
β (°) | 95.995 | 80.090(17) | Not specified |
Z | 8 | 4 | Not specified |
Temperature (K) | 293 | 293 | 120 |
The molecular geometry of trifluoromethyl pyrazole derivatives consistently demonstrates the influence of the highly electronegative trifluoromethyl substituent on bond lengths and angles within the heterocyclic framework. Structural analysis reveals that the dihedral angle between aromatic substituents and the pyrazole ring typically ranges from 11.62° to 33.0°, indicating significant molecular flexibility influenced by crystal packing forces [4] [5].
The hydrogen bonding networks in 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one crystal structures represent one of the most significant structural determinants governing solid-state organization and stability. These intermolecular interactions are profoundly influenced by the presence of the trifluoromethyl group, which modulates both the donor and acceptor capabilities of neighboring functional groups through its strong electron-withdrawing effects [1] [2] [3].
In related trifluoromethyl pyrazole structures, the primary hydrogen bonding motif involves N-H···O interactions between the pyrazole nitrogen and carbonyl oxygen atoms. The 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one structure exhibits intermolecular hydrogen bonds between the N-H group and the carbonyl O atom of adjacent pyrazol-3(2H)-one rings, creating supramolecular C(5) chains oriented along the [6] crystallographic direction [1] [2] [3]. This chain formation represents a fundamental structural organization principle that likely extends to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one.
The trifluoromethyl group introduces additional complexity through weak C-H···F interactions, which contribute to overall crystal stability. Analysis of 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone reveals strong intramolecular hydrogen bonding between hydroxyl and carbonyl groups, forming six-membered ring systems with C-C-C-O torsion angles of -0.3(5)° and 0.0° [4] [5]. Such intramolecular interactions significantly influence molecular conformation and subsequent intermolecular packing arrangements.
Compound | Donor-Acceptor | Pattern | Structural Effect |
---|---|---|---|
2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one | N-H···O | C(5) chains along [6] | Supramolecular organization |
3,5-bis(trifluoromethyl)pyrazole | N-H···N | Tetrameric networks | Cyclic hydrogen bonding |
Pyrazole derivatives with CF₃ | C-H···F | Weak interactions | Crystal stabilization |
The electron-withdrawing nature of the trifluoromethyl substituent enhances the acidity of the pyrazole N-H proton, strengthening hydrogen bonding interactions and potentially altering the preferred tautomeric form in the solid state. Comparative studies of 3,5-bis(trifluoromethyl)pyrazole demonstrate the formation of tetrameric hydrogen-bonded networks through N-H···N interactions, with proton disorder contributing to structural complexity [7] [8] [9].
Weak intermolecular interactions involving fluorine atoms play supplementary roles in crystal packing stabilization. C-H···F interactions, while individually weak, collectively contribute to the overall structural integrity of trifluoromethyl pyrazole crystals. These secondary interactions become particularly significant in compounds bearing multiple fluorine atoms, where cooperative effects enhance their contribution to crystal stability [10].
Tautomeric equilibrium studies in the solid state represent a critical aspect of structural characterization for 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, as the compound can potentially exist in multiple tautomeric forms that significantly influence its crystallographic properties and hydrogen bonding patterns. The presence of the trifluoromethyl group introduces substantial electronic effects that modify the relative stability of different tautomeric forms compared to non-fluorinated analogs [11] [12].
Crystallographic investigations of related pyrazole systems demonstrate that tautomeric preferences in the solid state often differ from those observed in solution, reflecting the influence of crystal packing forces and intermolecular hydrogen bonding networks. Studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one reveal that the compound exists predominantly in the 1H-pyrazol-3-ol form in the solid state, forming dimeric units connected by intermolecular hydrogen bonds between hydroxyl and nitrogen atoms [12]. This tautomeric preference contrasts with the potential for multiple forms in solution environments.
The electronic influence of the trifluoromethyl substituent significantly affects tautomeric equilibria through inductive electron withdrawal, which stabilizes adjacent carbonyl groups and influences proton distribution within the heterocyclic system. Comparative analysis of 3,5-bis(trifluoromethyl)pyrazole demonstrates dynamic disorder involving intramolecular proton transfers, with solid-state Nuclear Magnetic Resonance spectroscopy combined with ab initio GIAO calculations suggesting approximately 40±10% dynamic disorder in the crystal structure [7] [8] [9].
Tautomeric System | Solid State Form | Stabilizing Factors | Dynamic Behavior |
---|---|---|---|
NH-pyrazol-3-one | Keto form predominant | Hydrogen bonding chains | Limited mobility |
OH-pyrazol form | Enol form favored | Dimeric associations | Proton exchange |
CF₃-substituted | Electronic stabilization | Inductive effects | Enhanced disorder |
X-ray crystallographic evidence indicates that 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one likely adopts the keto tautomeric form in the solid state, as observed in structurally related compounds. The 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one structure confirms the preference for the 2H-pyrazol-3-one tautomer, with the molecular structure consisting of phenyl and pyrazol-3(2H)-one units exhibiting a dihedral angle of 33.0(1)° between ring mean planes [1] [2] [3].
Proton disorder phenomena represent additional complexity in tautomeric equilibrium studies. The 3,5-bis(trifluoromethyl)pyrazole structure requires proton disorder modeling to explain geometric features of monomer units within tetrameric hydrogen-bonded assemblies [7] [8] [9]. This disorder suggests rapid proton exchange processes that may occur in 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, particularly given the enhanced acidity induced by the electron-withdrawing trifluoromethyl group.
Temperature-dependent studies provide additional insights into tautomeric equilibrium dynamics. Low-temperature crystallographic analysis at 120 K of trifluoromethyl pyrazole derivatives reveals frozen tautomeric states that may differ from room-temperature structures, indicating the importance of thermal motion in tautomeric interconversion processes [7] [8] [9].
Advanced spectroscopic characterization of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one provides comprehensive insights into its molecular structure, electronic properties, and dynamic behavior through multiple complementary analytical techniques. The unique electronic environment created by the trifluoromethyl substituent generates distinctive spectroscopic signatures that enable detailed structural elucidation and tautomeric analysis [13] [14] [15].
Multinuclear Nuclear Magnetic Resonance spectroscopy represents the most powerful analytical approach for comprehensive structural characterization of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, providing detailed information about molecular connectivity, electronic environments, and dynamic processes through ¹H, ¹³C, and ¹⁹F nuclear observations [13] [14] [15].
¹H Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the electronic influence of the trifluoromethyl substituent on the pyrazole ring system. Studies of related trifluoromethyl pyrazole derivatives demonstrate that the pyrazole ring proton typically appears as a singlet in the range of 5.9-6.4 ppm, with the exact chemical shift dependent on the substitution pattern and tautomeric form. The compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine exhibits a characteristic pyrazole proton signal at 5.93 ppm in CDCl₃ [16]. The N-H proton of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is expected to appear as a broad signal in the range of 11-13 ppm, significantly downfield shifted due to hydrogen bonding and the electron-withdrawing effect of the trifluoromethyl group [1] [2] [3].
¹³C Nuclear Magnetic Resonance spectroscopy provides critical information about carbon framework connectivity and electronic environments. The trifluoromethyl carbon typically appears as a characteristic quartet due to coupling with three equivalent fluorine nuclei, with chemical shifts in the range of 119-125 ppm and coupling constants (JC-F) of approximately 267 Hz. Related compounds demonstrate this pattern clearly: 1-phenyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-ol shows the CF₃ carbon at 122.6 ppm with JC-F = 267 Hz [6]. The pyrazole ring carbons exhibit chemical shifts that reflect their electronic environments, with the carbon bearing the trifluoromethyl substituent typically appearing around 139-140 ppm as a quartet due to coupling with the CF₃ group [6].
Nucleus | Chemical Shift Range | Multiplicity | Coupling Constants | Diagnostic Features |
---|---|---|---|---|
¹H (ring proton) | 5.9-6.4 ppm | Singlet | None | CF₃ electronic influence |
¹H (N-H) | 11-13 ppm | Broad singlet | None | Hydrogen bonding |
¹³C (CF₃) | 119-125 ppm | Quartet | JC-F ≈ 267 Hz | Characteristic pattern |
¹³C (C-CF₃) | 139-140 ppm | Quartet | JC-F ≈ 35 Hz | Long-range coupling |
¹⁹F | -58 to -62 ppm | Singlet | None | CF₃ environment |
¹⁹F Nuclear Magnetic Resonance spectroscopy provides the most direct and sensitive probe for the trifluoromethyl environment. The ¹⁹F chemical shift of the CF₃ group in pyrazole derivatives typically appears as a sharp singlet in the range of -58 to -62 ppm, with the exact position dependent on the electronic environment and hydrogen bonding interactions. The compound 1-phenyl-4-propyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibits a ¹⁹F signal at -60.7 ppm [6]. Temperature-dependent ¹⁹F Nuclear Magnetic Resonance studies can reveal dynamic processes such as tautomeric interconversion or conformational exchange that may occur on the Nuclear Magnetic Resonance timescale [13] [14].
Benchtop ¹⁹F Nuclear Magnetic Resonance spectroscopy has emerged as a particularly valuable tool for monitoring trifluoromethyl pyrazole formation and characterization without requiring deuterated solvents. Studies demonstrate that reaction progress and product identification can be accomplished through real-time quantification of fluorinated species in crude reaction mixtures, enabling optimization of synthetic conditions and mechanistic understanding [13] [14].
Solid-state Nuclear Magnetic Resonance spectroscopy provides complementary information about molecular structure and dynamics in the crystalline state. Cross-polarization magic angle spinning techniques enable direct comparison between solution and solid-state nuclear environments, revealing the influence of crystal packing forces on molecular structure. Studies of related pyrazole systems demonstrate excellent agreement between solid-state ¹³C Nuclear Magnetic Resonance chemical shifts and solution measurements, confirming structural assignments and tautomeric preferences [17].
Infrared and Raman vibrational analysis of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one provides fundamental insights into molecular structure, hydrogen bonding patterns, and the distinctive vibrational characteristics imparted by the trifluoromethyl substituent. The complementary nature of infrared and Raman spectroscopy enables comprehensive vibrational assignment and detailed understanding of molecular dynamics [18] [19] [20] [21] [22].
The N-H stretching vibration represents one of the most diagnostic features in the infrared spectrum of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, typically appearing in the range of 3200-3400 cm⁻¹. The electron-withdrawing character of the trifluoromethyl group increases the acidity of the N-H proton, resulting in a blue shift of the N-H stretching frequency compared to non-fluorinated analogs. Studies of related pyrazolone derivatives demonstrate that the N-H stretching frequency is significantly influenced by hydrogen bonding interactions, with broader, lower-frequency bands indicating stronger intermolecular associations [19] [22].
The carbonyl stretching vibration of the pyrazol-3(2H)-one moiety appears as an intense band in the 1630-1700 cm⁻¹ region, with the exact frequency dependent on electronic effects and hydrogen bonding interactions. The trifluoromethyl substituent induces a blue shift of the C=O stretching frequency through inductive electron withdrawal, strengthening the carbonyl bond and increasing its vibrational frequency. Comparative analysis with non-fluorinated pyrazolones reveals frequency increases of 15-30 cm⁻¹ attributable to the CF₃ electronic effect [18] [20].
Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | CF₃ Influence | Assignment Confidence |
---|---|---|---|---|
N-H stretching | 3200-3400 | Medium | Blue shift | High |
C=O stretching | 1630-1700 | Strong | Frequency increase | High |
C-F stretching | 1100-1300 | Medium | Characteristic bands | Very High |
C=N stretching | 1580-1620 | Strong | Blue shift | High |
N-N stretching | 1060-1140 | Medium | Frequency increase | Medium |
Ring breathing | 1400-1500 | Strong | Enhanced intensity | High |
The trifluoromethyl group generates highly characteristic vibrational signatures in both infrared and Raman spectra. C-F stretching vibrations appear as very intense bands in the 1100-1300 cm⁻¹ region, often displaying multiple components due to coupling between C-F oscillators and mixing with other vibrational modes. The asymmetric and symmetric C-F stretching modes of the CF₃ group create a complex pattern that serves as a distinctive fingerprint for trifluoromethyl-containing compounds [18] [20] [21].
Computational vibrational analysis using density functional theory methods provides detailed mode assignments and enables correlation between experimental and theoretical frequencies. Studies of pyrazole derivatives demonstrate excellent agreement between calculated and observed vibrational frequencies when appropriate scaling factors are applied, typically 0.96-0.97 for B3LYP/6-31G(d) calculations [19] [20] [22]. The calculated frequencies predict that pyrazol-5-one systems are planar molecules with N-H vibrational frequencies lower than those in succinimide analogs, consistent with the electron-rich nature of the pyrazole system [22].
Raman spectroscopy provides complementary vibrational information with different selection rules, enabling observation of modes that may be weak or absent in infrared spectra. The C=N stretching vibrations of the pyrazole ring appear strongly in Raman spectra around 1580-1620 cm⁻¹, while ring breathing modes in the 1400-1500 cm⁻¹ region show enhanced intensity. The symmetric nature of many ring vibrations makes them particularly Raman-active, providing detailed information about ring geometry and substitution effects [18] [23].
Temperature-dependent vibrational studies reveal information about molecular dynamics and phase transitions. Variable-temperature infrared spectroscopy can detect changes in hydrogen bonding patterns, tautomeric equilibria, and conformational preferences as a function of thermal energy. Such studies are particularly valuable for understanding the dynamic behavior of trifluoromethyl pyrazole systems where multiple tautomeric forms may be accessible [24] [25].